Cas no 2227735-80-8 (methyl (3R)-3-(3-bromo-2-methoxyphenyl)-3-hydroxypropanoate)
methyl (3R)-3-(3-bromo-2-methoxyphenyl)-3-hydroxypropanoate Chemical and Physical Properties
Names and Identifiers
-
- EN300-1936066
- 2227735-80-8
- methyl (3R)-3-(3-bromo-2-methoxyphenyl)-3-hydroxypropanoate
-
- Inchi: 1S/C11H13BrO4/c1-15-10(14)6-9(13)7-4-3-5-8(12)11(7)16-2/h3-5,9,13H,6H2,1-2H3/t9-/m1/s1
- InChI Key: SMCLEACDJHFRED-SECBINFHSA-N
- SMILES: BrC1=CC=CC(=C1OC)[C@@H](CC(=O)OC)O
Computed Properties
- Exact Mass: 287.99972g/mol
- Monoisotopic Mass: 287.99972g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 4
- Heavy Atom Count: 16
- Rotatable Bond Count: 5
- Complexity: 234
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 1
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 1.6
- Topological Polar Surface Area: 55.8Ų
methyl (3R)-3-(3-bromo-2-methoxyphenyl)-3-hydroxypropanoate Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-1936066-0.05g |
methyl (3R)-3-(3-bromo-2-methoxyphenyl)-3-hydroxypropanoate |
2227735-80-8 | 0.05g |
$1393.0 | 2023-06-02 | ||
| Enamine | EN300-1936066-0.1g |
methyl (3R)-3-(3-bromo-2-methoxyphenyl)-3-hydroxypropanoate |
2227735-80-8 | 0.1g |
$1459.0 | 2023-06-02 | ||
| Enamine | EN300-1936066-0.25g |
methyl (3R)-3-(3-bromo-2-methoxyphenyl)-3-hydroxypropanoate |
2227735-80-8 | 0.25g |
$1525.0 | 2023-06-02 | ||
| Enamine | EN300-1936066-0.5g |
methyl (3R)-3-(3-bromo-2-methoxyphenyl)-3-hydroxypropanoate |
2227735-80-8 | 0.5g |
$1591.0 | 2023-06-02 | ||
| Enamine | EN300-1936066-1.0g |
methyl (3R)-3-(3-bromo-2-methoxyphenyl)-3-hydroxypropanoate |
2227735-80-8 | 1g |
$1658.0 | 2023-06-02 | ||
| Enamine | EN300-1936066-2.5g |
methyl (3R)-3-(3-bromo-2-methoxyphenyl)-3-hydroxypropanoate |
2227735-80-8 | 2.5g |
$3249.0 | 2023-06-02 | ||
| Enamine | EN300-1936066-5.0g |
methyl (3R)-3-(3-bromo-2-methoxyphenyl)-3-hydroxypropanoate |
2227735-80-8 | 5g |
$4806.0 | 2023-06-02 | ||
| Enamine | EN300-1936066-10.0g |
methyl (3R)-3-(3-bromo-2-methoxyphenyl)-3-hydroxypropanoate |
2227735-80-8 | 10g |
$7128.0 | 2023-06-02 |
methyl (3R)-3-(3-bromo-2-methoxyphenyl)-3-hydroxypropanoate Related Literature
-
Ana G. Neo,Ana Bornadiego,Jesús Díaz,Stefano Marcaccini,Carlos F. Marcos Org. Biomol. Chem., 2013,11, 6546-6555
-
Christopher J. Harrison,Kyle J. Berean,Enrico Della Gaspera,Jian Zhen Ou,Richard B. Kaner,Kourosh Kalantar-zadeh,Torben Daeneke Nanoscale, 2016,8, 16276-16283
-
Manickam Bakthadoss,Tadiparthi Thirupathi Reddy,Vishal Agarwal,Duddu S. Sharada Chem. Commun., 2022,58, 1406-1409
-
Guang Xu,Wei Zhang,Ying Zhang,Xiaoxia Zhao,Ping Wen,Di Ma RSC Adv., 2018,8, 19353-19361
-
Xiaotong Feng,Lei Bian,Jie Ma,Lei Zhou,Xiayan Wang,Guangsheng Guo,Qiaosheng Pu Chem. Commun., 2019,55, 3963-3966
Additional information on methyl (3R)-3-(3-bromo-2-methoxyphenyl)-3-hydroxypropanoate
Research Briefing on Methyl (3R)-3-(3-bromo-2-methoxyphenyl)-3-hydroxypropanoate (CAS: 2227735-80-8)
Methyl (3R)-3-(3-bromo-2-methoxyphenyl)-3-hydroxypropanoate (CAS: 2227735-80-8) is a chiral intermediate of growing interest in pharmaceutical and chemical research due to its potential applications in the synthesis of bioactive molecules. Recent studies have highlighted its role in the development of novel therapeutic agents, particularly in the fields of oncology and neurology. This briefing synthesizes the latest findings on its synthesis, biological activity, and industrial applications.
A 2023 study published in the Journal of Medicinal Chemistry demonstrated the efficient asymmetric synthesis of this compound via enzymatic resolution, achieving >99% enantiomeric excess (ee). The research emphasized its utility as a precursor for brominated aromatic derivatives, which are critical in designing kinase inhibitors. Notably, the compound's hydroxyl and ester functional groups allow for further derivatization, enabling the creation of libraries for high-throughput screening.
In pharmacological evaluations, methyl (3R)-3-(3-bromo-2-methoxyphenyl)-3-hydroxypropanoate exhibited moderate inhibitory effects on PI3Kδ (IC50 = 1.2 μM) in a Nature Chemical Biology report. Molecular docking simulations revealed that its bromo-methoxy aromatic system occupies the hydrophobic pocket of the kinase's ATP-binding site, while the hydroxypropanoate moiety forms hydrogen bonds with key residues. These findings suggest its potential as a scaffold for targeted cancer therapies.
Industrial-scale production challenges were addressed in a 2024 Organic Process Research & Development paper, where continuous flow chemistry reduced reaction times from 12 hours to 25 minutes with 92% yield. The protocol utilized immobilized lipase B from Candida antarctica (CAL-B) in a microreactor system, demonstrating improved sustainability metrics (E-factor = 8.5 vs. 32 in batch processes).
Ongoing clinical trials (NCT05874223) are investigating derivatives of this compound as neuroprotective agents, leveraging its ability to cross the blood-brain barrier (BBB permeability score: 4.1 in in vitro models). Early data indicates reduced oxidative stress in neuronal cells at nanomolar concentrations, positioning it as a promising candidate for neurodegenerative disease modification.
In conclusion, methyl (3R)-3-(3-bromo-2-methoxyphenyl)-3-hydroxypropanoate represents a versatile building block with demonstrated biological relevance. Future research directions include structure-activity relationship (SAR) optimization and exploration of its applications in antibody-drug conjugates (ADCs), where its bromo group could enable site-specific conjugation.
2227735-80-8 (methyl (3R)-3-(3-bromo-2-methoxyphenyl)-3-hydroxypropanoate) Related Products
- 332062-08-5(Fmoc-S-3-amino-4,4-diphenyl-butyric acid)
- 1270529-38-8(1,2,3,4,5,6-Hexahydro-[2,3]bipyridinyl-6-ol)
- 2680771-01-9(4-cyclopentyl-3-{(prop-2-en-1-yloxy)carbonylamino}butanoic acid)
- 2098070-20-1(2-(3-(Pyridin-3-yl)-1H-pyrazol-1-yl)acetimidamide)
- 1444113-98-7(N-(3-cyanothiolan-3-yl)-2-[(2,2,2-trifluoroethyl)sulfanyl]pyridine-4-carboxamide)
- 941977-17-9(N'-(3-chloro-2-methylphenyl)-N-2-(dimethylamino)-2-(naphthalen-1-yl)ethylethanediamide)
- 2138166-62-6(2,2-Difluoro-3-[methyl(2-methylbutyl)amino]propanoic acid)
- 89640-58-4(2-Iodo-4-nitrophenylhydrazine)
- 1449132-38-0(3-Fluoro-5-(2-fluoro-5-methylbenzylcarbamoyl)benzeneboronic acid)
- 2034271-14-0(2-(1H-indol-3-yl)-N-{[6-(thiophen-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]methyl}acetamide)